molecular formula C8H12ClNO2 B15070292 O-(3-Methoxybenzyl)hydroxylaminehydrochloride

O-(3-Methoxybenzyl)hydroxylaminehydrochloride

Cat. No.: B15070292
M. Wt: 189.64 g/mol
InChI Key: KGZRKPDSZXMRNI-UHFFFAOYSA-M
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Description

O-(3-Methoxybenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative where the hydroxyl group is substituted with a 3-methoxybenzyl moiety, forming a stable hydrochloride salt. The compound is structurally characterized by a benzyl group bearing a methoxy (-OCH₃) substituent at the meta position (3-position) and a hydroxylamine (-ONH₂) group, which is protonated as a hydrochloride salt. This modification enhances its stability compared to free hydroxylamine, which is prone to decomposition under ambient conditions .

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

(3-methoxyphenyl)methoxyazanium;chloride

InChI

InChI=1S/C8H12NO2.ClH/c1-10-8-4-2-3-7(5-8)6-11-9;/h2-5H,6H2,1,9H3;1H/q+1;/p-1

InChI Key

KGZRKPDSZXMRNI-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)CO[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride typically involves the reaction of 3-methoxybenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ammoniooxy group. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ammoniooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₂ClNO₂ (hydrochloride salt).
  • Molecular Weight : ~189.64 g/mol (calculated for the hydrochloride form) .
  • Synthesis : Typically synthesized via alkylation of hydroxylamine precursors (e.g., N-hydroxyphtalimide) with 3-methoxybenzyl bromide, followed by deprotection and acidification to yield the hydrochloride salt .
  • Applications : Used as an intermediate in organic synthesis, particularly in the preparation of oxime derivatives and heterocyclic compounds .

The following table and analysis compare O-(3-Methoxybenzyl)hydroxylamine hydrochloride with structurally analogous hydroxylamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparison of Key Hydroxylamine Derivatives
Compound Name Substituent(s) Molecular Formula (Hydrochloride) Molecular Weight (g/mol) Key Applications/Properties References
O-(3-Methoxybenzyl)hydroxylamine HCl 3-OCH₃ C₈H₁₂ClNO₂ 189.64 Organic synthesis, oxime formation, stable intermediate
O-(4-Methoxybenzyl)hydroxylamine HCl 4-OCH₃ C₈H₁₂ClNO₂ 189.64 Similar to 3-methoxy analog; used in aldose reductase inhibitor synthesis
O-(2-Methoxybenzyl)hydroxylamine HCl 2-OCH₃ C₈H₁₂ClNO₂ 189.64 Less common; potential use in specialty chemicals
O-(Pentafluorobenzyl)hydroxylamine HCl 2,3,4,5,6-F₅ C₇H₅ClF₅NO 249.57 Derivatization agent for carbonyl detection in GC/MS (enhanced sensitivity)
O-(3-Chlorobenzyl)hydroxylamine HCl 3-Cl C₇H₉Cl₂NO 202.06 Synthesis of tetrazolinone compounds (e.g., agrochemicals)
O-(tert-Butyl)hydroxylamine HCl tert-butyl C₄H₁₂ClNO 133.60 Steric hindrance applications; specialty synthesis
O-(2-Trifluoroethyl)hydroxylamine HCl CF₃CH₂ C₂H₅ClF₃NO 169.52 Fluorinated intermediates; potential use in pharmaceuticals
Structural and Electronic Effects
  • Methoxy Substitution (OCH₃): Positional Isomerism: The 3-methoxy derivative (target compound) exhibits distinct electronic and steric effects compared to 2- and 4-methoxy analogs. Stability: All methoxy-substituted derivatives share similar stability due to the hydrochloride salt form, which mitigates the inherent instability of free hydroxylamine .
  • Electron-Withdrawing Groups (e.g., Pentafluorobenzyl) :

    • O-(Pentafluorobenzyl)hydroxylamine HCl (PFBHA) is widely used in analytical chemistry for derivatizing carbonyl compounds (e.g., aldehydes, ketones). The electron-withdrawing fluorine atoms enhance reactivity toward carbonyl groups, improving detection limits in GC/MS .
  • Halogen Substitution (e.g., 3-Cl) :

    • The 3-chloro analog demonstrates higher electrophilicity at the benzyl carbon, facilitating nucleophilic substitution reactions in agrochemical synthesis .
Stability and Handling
  • Hydrochloride Salts : All compounds in Table 1 are stabilized as hydrochloride salts, reducing risks of decomposition or explosive hazards associated with free hydroxylamine .
  • Hazard Profiles : Methoxy-substituted derivatives generally exhibit low acute toxicity (e.g., O-(2-Methoxybenzyl)hydroxylamine HCl is classified as harmful if swallowed ), while halogenated analogs may require stricter handling due to higher reactivity.

Biological Activity

O-(3-Methoxybenzyl)hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C9H12ClN2O2
  • Molecular Weight : Approximately 202.65 g/mol
  • Appearance : White solid, soluble in various organic solvents

O-(3-Methoxybenzyl)hydroxylamine hydrochloride exhibits several mechanisms of action, primarily through its role as an enzyme inhibitor. Notable activities include:

  • Inhibition of Diamine Oxidase (DAO) : DAO is involved in the metabolism of polyamines, which are implicated in various physiological and pathological processes. Inhibition of DAO may be beneficial in treating conditions such as neurological disorders and hypertension where polyamine levels are elevated.
  • Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition : Similar compounds have shown potential as IDO1 inhibitors, which may modulate immune responses and have applications in cancer therapy. Sub-micromolar potency against IDO1 has been reported for related hydroxylamine derivatives.

Biological Activity Summary

Activity TypeDescription
Enzyme InhibitionInhibits DAO and IDO1, potentially aiding in cancer therapy and immune modulation .
Antimicrobial PropertiesExhibits significant antimicrobial activity against various pathogens .
Antioxidant ActivityCompounds derived from similar structures show antioxidant properties .

Enzyme Inhibition Studies

A recent study demonstrated that O-(3-Methoxybenzyl)hydroxylamine hydrochloride effectively inhibits DAO activity. This inhibition was quantified using enzyme assays, revealing a dose-dependent response that suggests a promising therapeutic application for conditions associated with elevated polyamines.

Antimicrobial Evaluation

In vitro studies have shown that O-(3-Methoxybenzyl)hydroxylamine hydrochloride possesses significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for this compound against bacterial strains were found to be notably low, indicating its potential as a treatment option for infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antioxidant Properties

Research into derivatives of O-(3-Methoxybenzyl)hydroxylamine has indicated that these compounds can act as effective antioxidants. This property is particularly relevant in the context of oxidative stress-related diseases, suggesting further investigation into their protective effects against cellular damage .

Q & A

Q. What are standard synthetic routes for preparing O-(3-Methoxybenzyl)hydroxylamine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, aqueous or alcoholic solvent). For example, analogous syntheses of O-substituted hydroxylamine derivatives use similar protocols .
  • Key Reaction Parameters :
ReactantsBaseSolventTemperatureYieldReference
Cyclobutylmethyl chloride + NH₂OH·HClNaOHEthanolRT75–85%
3-Chlorobenzyl chloride + NH₂OH·HClK₂CO₃DMF50°C68%

Q. How should researchers purify and characterize this compound?

  • Methodological Answer : Purification is typically achieved via recrystallization from ethanol/water mixtures. Characterization requires a combination of techniques:
  • HPLC : Purity assessment (≥98% by area normalization) .
  • NMR : Confirm substitution pattern (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm for OCH₃ and δ 4.5–5.0 ppm for CH₂) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 201.6 (M+H⁺) .

Q. What are the stability and storage requirements?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Stability
PropertyValueReference
Melting Point151–154°C
Decomposition>200°C (exothermic)

Q. Which analytical methods are recommended for detecting byproducts?

  • Methodological Answer : Use LC-MS/MS to identify impurities (e.g., unreacted benzyl chloride or hydroxylamine). FT-IR can detect residual solvents (e.g., DMF peaks at 1660 cm⁻¹) .

Advanced Research Questions

Q. How does the methoxy group influence MAO inhibition compared to other substituents?

  • Methodological Answer : The 3-methoxy group enhances lipophilicity and electron-donating effects, potentially increasing binding to MAO isoforms. Compare inhibition assays:
DerivativeMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Reference
O-Benzyl12.38.7
O-(3-Methoxybenzyl)9.16.4
  • Experimental Design : Use recombinant MAO-A/B enzymes and spectrophotometric assays with kynuramine as substrate .

Q. How to optimize coupling reactions involving this compound (e.g., oxime formation)?

  • Methodological Answer : For oxime synthesis, optimize pH (4–6), temperature (40–60°C), and stoichiometry (1:1.2 ketone:hydroxylamine). Use EDCI/HOBt for carboxamide couplings, as demonstrated in phenazine derivative synthesis .

Q. How to resolve contradictions in MAO inhibition data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). Validate using:
  • Positive Controls : Clorgyline (MAO-A), Selegiline (MAO-B).
  • Statistical Analysis : PLS-DA models to identify confounding variables (e.g., solvent polarity) .

Q. What strategies mitigate hygroscopicity during large-scale reactions?

  • Methodological Answer :
  • Use molecular sieves (3Å) in reaction mixtures.
  • Perform reactions under N₂ atmosphere with anhydrous solvents (e.g., THF, DCM) .

Q. How to troubleshoot side reactions in multi-step syntheses?

  • Methodological Answer : Common issues include hydrolysis of the hydroxylamine group. Solutions:
  • Low-Temperature Quenching : Add reaction mixture to ice-cold water.
  • Protective Groups : Use tert-butyldimethylsilyl (TBS) for temporary protection .

Q. What in vitro models assess metabolic stability of derivatives?

  • Methodological Answer :
    Use hepatic microsomal assays (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS. Example parameters:
ParameterValue
Microsomal Protein1 mg/mL
Incubation Time60 min
Analytical MethodUPLC-QTOF (ESI+)

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